molecular formula C15H16ClFN2O B1527533 2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide hydrochloride CAS No. 1236261-36-1

2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide hydrochloride

Cat. No.: B1527533
CAS No.: 1236261-36-1
M. Wt: 294.75 g/mol
InChI Key: BPRSUGMPAWFCES-UHFFFAOYSA-N
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Description

2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide hydrochloride is a chemical compound characterized by its unique structure, which includes an amino group, a fluorophenyl group, and a phenylpropanamide moiety

Biochemical Analysis

Biochemical Properties

2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide hydrochloride plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. This compound has been shown to interact with histone deacetylases, particularly HDAC3, which are enzymes involved in the regulation of gene expression through the acetylation and deacetylation of histones . The interaction between this compound and HDAC3 results in the inhibition of HDAC3 activity, leading to changes in gene expression and cellular function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. This compound has been shown to influence cell function by promoting apoptosis and causing cell cycle arrest in the G2/M phase . Additionally, this compound affects cell signaling pathways, gene expression, and cellular metabolism by inhibiting HDAC3 activity, which leads to the accumulation of acetylated histones and changes in the expression of genes involved in cell proliferation and survival .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with HDAC3. By binding to the active site of HDAC3, this compound inhibits the enzyme’s activity, preventing the deacetylation of histones and other proteins . This inhibition results in the accumulation of acetylated histones, which alters chromatin structure and affects gene expression. Additionally, this compound may also interact with other biomolecules, leading to changes in cellular signaling pathways and metabolic processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound has been associated with sustained inhibition of HDAC3 activity and prolonged changes in gene expression and cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit HDAC3 activity and induce apoptosis in tumor cells . At higher doses, this compound may exhibit toxic or adverse effects, including damage to normal cells and tissues . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. This compound has been shown to affect metabolic flux and metabolite levels by inhibiting HDAC3 activity, which influences the expression of genes involved in metabolism . Additionally, this compound may interact with other enzymes and cofactors, further affecting metabolic pathways and cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. This compound has been shown to be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of this compound within cells can influence its activity and effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been shown to localize to the nucleus, where it interacts with HDAC3 and other nuclear proteins . The targeting of this compound to specific subcellular compartments is facilitated by targeting signals and post-translational modifications that direct it to the nucleus . The localization of this compound within the nucleus is essential for its ability to inhibit HDAC3 activity and affect gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide hydrochloride typically involves multiple steps, starting with the reaction of 4-fluorophenylamine with a suitable acyl chloride derivative. The reaction conditions often require the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is usually carried out in an organic solvent, such as dichloromethane, under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route to achieve higher yields and purity. Continuous flow reactors and large-scale batch reactors are commonly used to handle the increased volume of reagents and solvents. Process safety measures, such as temperature control and pressure monitoring, are crucial to ensure the safe handling of reactive intermediates and final products.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium(VI) oxide are used to introduce oxygen atoms into the compound.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide hydrochloride is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound has been studied for its potential biological activities, such as enzyme inhibition and receptor binding. Its fluorophenyl group can enhance the compound's binding affinity to specific biological targets.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its potential therapeutic effects. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and inflammation.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in the synthesis of a wide range of products.

Comparison with Similar Compounds

  • 2-Amino-N-(4-fluorophenyl)acetamide

  • N-(2-Amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide

  • 2-(((4-Fluorophenyl)amino)methyl)phenol

Uniqueness: 2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide hydrochloride stands out due to its unique combination of functional groups, which allows for diverse chemical reactions and biological activities. Its fluorophenyl group provides enhanced binding affinity and selectivity compared to similar compounds, making it a valuable tool in scientific research and industrial applications.

Properties

IUPAC Name

2-amino-N-(4-fluorophenyl)-3-phenylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O.ClH/c16-12-6-8-13(9-7-12)18-15(19)14(17)10-11-4-2-1-3-5-11;/h1-9,14H,10,17H2,(H,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPRSUGMPAWFCES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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